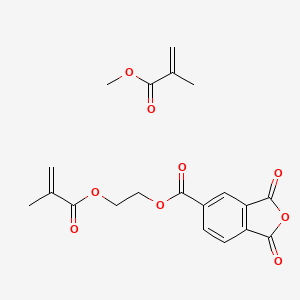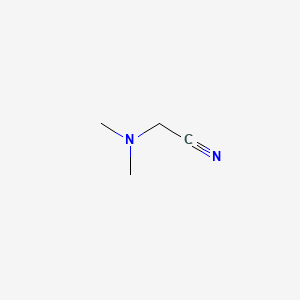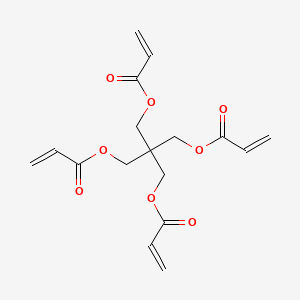
Xylosone
Overview
Description
Xylosone is a natural product found in Brevundimonas diminuta with data available.
Scientific Research Applications
Impact on Cell Culture and Monoclonal Antibody Production
Xylosone, specifically as an oxidative product of ascorbic acid, can have unintended effects in the field of cell culture. It has been found to covalently modify a recombinant monoclonal antibody (adalimumab) in cell culture, leading to an increase in molecular heterogeneity and acidic species. This modification occurs through the reactive carbonyl groups of xylosone, affecting various amines and resulting in products like hemiaminal or Schiff base. This finding underscores the importance of monitoring additives and their metabolites in cell culture media, as they can negatively impact overall product quality (Chumsae et al., 2015).
Role in Antitumor Activity of Vitamin C
Xylosone's relationship with vitamin C metabolism in cellular environments has been explored, particularly under different oxygen conditions. A study utilizing a near-infrared fluorescent probe developed to monitor the metabolic products of ascorbic acid (vitamin C) in living cells revealed that xylosone, a metabolite of ascorbic acid, can be produced only under normoxic conditions due to oxidative stress, but not under hypoxic conditions. This research suggests a distinct mechanism for cell death induced by ascorbic acid under different oxygen conditions, which may aid in understanding the antitumor mechanism of vitamin C (Pan et al., 2015).
Insights from Fungal Metabolism Studies
The study of fungal metabolism provided insights into how carbonyl forms of d-glucopyranosone and d-xylopyranosone, including xylosone, could be involved in the production of certain compounds, like cortalcerone and microthecin, in fungi. This research proposed a pathway where xylosone would undergo specific chemical reactions, contributing to the synthesis of these compounds, highlighting the importance of xylosone in fungal biochemistry (Baute et al., 1987).
Utilization in Biochemical Research
Biochemical research into the structure and function of specific enzymes has involved xylosone. For example, the study of 4-oxalocrotonate tautomerase, an enzyme composed of small amino acid residues, involved the analysis of its gene, xylH. This enzyme's characterization, including its efficiency and physical properties, contributes to our understanding of biochemical pathways where compounds like xylosone might play a role (Chen et al., 1992).
properties
IUPAC Name |
3,4,5-trihydroxy-2-oxopentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-3(8)5(10)4(9)2-7/h1,4-5,7,9-10H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSAQEDKJUSZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)C=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941455 | |
| Record name | Pentos-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-threo-Pentosulose | |
CAS RN |
19694-88-3, 36136-58-0 | |
| Record name | D-threo-Pentosulose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC121534 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentos-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-[8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1205108.png)



